molecular formula C15H20O B1296829 1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 29020-85-7

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No. B1296829
CAS RN: 29020-85-7
M. Wt: 216.32 g/mol
InChI Key: UXXKMBBUGFWBCW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalysis and Synthesis:

  • Asymmetric hydrogenation of related compounds leads to precursors for fragrances like Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).
  • Efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones using a palladium catalytic system, showcasing a simple and high-yield method (Liu et al., 2012).
  • Enantioselective synthesis of 1,2-dihydronaphthalenes using N-heterocyclic carbene catalysis, important in medicinal and synthetic chemistry (Perveen et al., 2017).

Analytical Techniques:

  • Investigation of substituted dihydronaphthalenes using advanced NMR techniques, providing insights into molecular structures (Alam et al., 1995).

Photochemistry:

  • Exploration of photochemical processes in compounds like 1,2-dihydronaphthalene, contributing to understanding sigmatropic shifts and photoreactions (Widmer & Heimgartner, 1975).

Material Science:

  • Study of H(2) ejection from polycyclic aromatic hydrocarbons, like protonated 1,2-dihydronapthalene, suggesting new models for hydrogen formation in the interstellar medium (Vala et al., 2009).

Medicinal Chemistry:

  • Discovery of dihydronaphthalenones from Catalpa ovata wood, demonstrating cytoprotective effects against oxidative damage in cells (Kil et al., 2018).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

1,1,4,4,7-pentamethyl-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXKMBBUGFWBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(=O)C2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282722
Record name 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,4,4,7-Pentamethyl-3,4-dihydronaphthalen-2(1h)-one

CAS RN

29020-85-7
Record name NSC27599
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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